![molecular formula C15H11BrN2O B3272543 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one CAS No. 568551-30-4](/img/structure/B3272543.png)
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one, also known as BzBr, is a chemical compound that belongs to the class of benzodiazepines. It is a white crystalline powder that is commonly used in scientific research to investigate its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for the neurotransmitter GABA, leading to an overall increase in inhibitory neurotransmission. This mechanism of action is similar to other benzodiazepines and is responsible for the anxiolytic and sedative effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one.
Biochemical and Physiological Effects:
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, leading to an overall decrease in neuronal excitability. This results in a reduction in anxiety, sedation, and muscle relaxation. 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one in lab experiments is its well-established mechanism of action. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one. One potential avenue is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one and its effects on the GABA-A receptor. Finally, the development of new analogs of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one may lead to the discovery of compounds with improved therapeutic potential and reduced side effects.
Aplicaciones Científicas De Investigación
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOVKCXHPJISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228174 | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one | |
CAS RN |
568551-30-4 | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568551-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.